molecular formula C13H8ClN3O3S B11764051 4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine

4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine

Cat. No.: B11764051
M. Wt: 321.74 g/mol
InChI Key: AOQQGISDSGSELH-UHFFFAOYSA-N
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Description

4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine is a heterocyclic compound that contains both furan and thiazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro and nitro groups on the phenyl ring adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro and Nitro Groups: The phenyl ring is functionalized with chloro and nitro groups through electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring is formed by the condensation of a thioamide with an α-haloketone or α-haloester.

    Coupling of the Furan and Thiazole Rings: The final step involves coupling the furan and thiazole rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-(5-(2-Amino-4-nitrophenyl)furan-2-yl)thiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with various molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis by interacting with DNA or inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(5-(2-Bromo-4-nitrophenyl)furan-2-yl)thiazol-2-amine: Similar structure with a bromo group instead of a chloro group.

    4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)imidazole-2-amine: Similar structure with an imidazole ring instead of a thiazole ring.

Uniqueness

4-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of the chloro and nitro groups on the phenyl ring, which enhances its reactivity and potential for further functionalization. The presence of both furan and thiazole rings also contributes to its diverse chemical and biological properties.

Properties

Molecular Formula

C13H8ClN3O3S

Molecular Weight

321.74 g/mol

IUPAC Name

4-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C13H8ClN3O3S/c14-9-5-7(17(18)19)1-2-8(9)11-3-4-12(20-11)10-6-21-13(15)16-10/h1-6H,(H2,15,16)

InChI Key

AOQQGISDSGSELH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C3=CSC(=N3)N

Origin of Product

United States

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